molecular formula C23H24F3N3O5S B2630542 N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878056-75-8

N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2630542
CAS No.: 878056-75-8
M. Wt: 511.52
InChI Key: QVZMZLSZJXVQMG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indole core, a sulfonyl group, and a trifluoromethoxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethoxyphenyl Moiety: This step involves the reaction of the sulfonylated indole with 4-(trifluoromethoxy)aniline under suitable conditions to form the desired product.

    Final Acylation: The final step is the acylation of the intermediate with diethylamine and acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-((2-oxo-2-((4-methoxyphenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
  • N,N-diethyl-2-(3-((2-oxo-2-((4-chlorophenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

Compared to similar compounds, N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O5S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)35(32,33)15-21(30)27-16-9-11-17(12-10-16)34-23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZMZLSZJXVQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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